molecular formula C15H12BrClFNOS B3504509 N-(2-bromophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide

N-(2-bromophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide

Cat. No. B3504509
M. Wt: 388.7 g/mol
InChI Key: CZLCXTGZRDOFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BFA-1 and is a member of the thioacetamide family of compounds. BFA-1 has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of BFA-1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. BFA-1 has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
BFA-1 has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's activity, BFA-1 has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been found to improve insulin sensitivity and glucose uptake in cells, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using BFA-1 in laboratory experiments is that it is relatively easy to synthesize and purify. It also exhibits potent activity against a range of diseases, making it a promising candidate for further research. However, one limitation is that the mechanism of action of BFA-1 is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are several future directions that researchers could explore with regards to BFA-1. One area of interest is the development of BFA-1 analogs that exhibit improved activity and selectivity. Another area of interest is the exploration of BFA-1 as a potential treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, researchers could investigate the potential use of BFA-1 in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

BFA-1 has been the subject of several scientific studies, with researchers exploring its potential therapeutic applications. One study found that BFA-1 exhibited potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Another study found that BFA-1 showed promise as a potential treatment for Alzheimer's disease, as it was able to reduce the accumulation of beta-amyloid plaques in the brain.

properties

IUPAC Name

N-(2-bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClFNOS/c16-11-4-1-2-7-14(11)19-15(20)9-21-8-10-12(17)5-3-6-13(10)18/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLCXTGZRDOFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC2=C(C=CC=C2Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.